molecular formula C17H19N3O6 B2877911 N-[3-(morpholin-4-yl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide CAS No. 325779-24-6

N-[3-(morpholin-4-yl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2877911
CAS No.: 325779-24-6
M. Wt: 361.354
InChI Key: JDELIZJINUNKNL-UHFFFAOYSA-N
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Description

N-[3-(morpholin-4-yl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a nitro group at position 6 of the chromene core and a carboxamide moiety at position 3 substituted with a 3-(morpholin-4-yl)propyl chain. Coumarins are renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The morpholinylpropyl substituent may improve solubility and bioavailability due to morpholine’s polar nature.

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-6-nitro-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O6/c21-16(18-4-1-5-19-6-8-25-9-7-19)14-11-12-10-13(20(23)24)2-3-15(12)26-17(14)22/h2-3,10-11H,1,4-9H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDELIZJINUNKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(morpholin-4-yl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the chromene core using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a suitable halogenated propylamine reacts with morpholine.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the nitrochromene intermediate with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(morpholin-4-yl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The morpholine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

N-[3-(morpholin-4-yl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(morpholin-4-yl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Core Modifications

  • Target Compound : Features a 6-nitro-2-oxo-2H-chromene-3-carboxamide core.
  • N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide : Lacks nitro substitution; includes a 4-methoxyphenethyl group. Methoxy enhances electron-donating effects, contrasting with the nitro group’s electron-withdrawing nature.
  • 6-Ethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide : Substituted at position 2 (vs. 3 in the target) with a trifluoromethylphenyl group. The CF3 group increases lipophilicity and metabolic stability.
  • N-[1-(4-sec-butylphenyl)propyl]-6-chloro-2-oxo-2H-chromene-3-carboxamide : Chloro at position 6 (vs. nitro) and a bulky sec-butylphenylpropyl chain. Chloro’s moderate electron-withdrawing effect may balance reactivity and toxicity.

Pharmacological Implications

  • Nitro Group : May enhance binding to electron-deficient biological targets but could increase toxicity .
  • Morpholinylpropyl Chain : Likely improves aqueous solubility compared to hydrophobic substituents like sec-butylphenyl .
  • Trifluoromethyl Group : Enhances membrane permeability and resistance to oxidative metabolism .

Molecular and Physicochemical Properties

Compound Name R Group (Position 6) Carboxamide Substituent Molecular Formula Molar Mass (g/mol) Key Properties
N-[3-(morpholin-4-yl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide Nitro 3-(morpholin-4-yl)propyl C17H20N3O6 362.36 (calculated) High polarity, moderate lipophilicity
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide None 4-methoxyphenethyl C19H17NO4 323.35 Enhanced electron-donating capacity
6-Ethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide Ethyl 3-(trifluoromethyl)phenyl C19H16F3NO3 363.34 High lipophilicity, metabolic stability
N-[1-(4-sec-butylphenyl)propyl]-6-chloro-2-oxo-2H-chromene-3-carboxamide Chloro 4-sec-butylphenylpropyl C23H24ClNO3 397.89 Bulky substituent, moderate solubility

Key Notes and Limitations

Pharmacological Data : Direct activity data for the target compound are unavailable in the provided evidence. Inferences are based on structural analogs.

Synthetic Feasibility : Morpholinylpropyl incorporation may require optimized conditions to avoid steric hindrance.

Toxicity Concerns: Nitro groups in coumarins are associated with genotoxic risks, necessitating further evaluation .

Biological Activity

N-[3-(morpholin-4-yl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide, a derivative of chromene, has garnered attention in pharmacological research due to its diverse biological activities. This compound is structurally characterized by the presence of a morpholine ring and a nitro group, which contribute to its potential therapeutic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H18N4O4\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{4}

This structure includes:

  • A chromene backbone , known for its varied biological activities.
  • A morpholine moiety , which is often associated with enhanced solubility and bioactivity.
  • A nitro group , which is known to influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Studies have shown that compounds with similar structures exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are crucial in inflammatory pathways .
  • Antioxidant Properties : The nitro group may enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells .
  • Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), suggesting potential applications in oncology .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Reference
Enzyme InhibitionCOX and LOX inhibition
Antioxidant ActivityFree radical scavenging
CytotoxicityInhibition of MCF-7 cell growth
Antimicrobial ActivityEffective against Gram-positive bacteria

Case Studies

  • In Vitro Studies : A study evaluated the compound's effectiveness against cholinesterases and β-secretase, demonstrating significant inhibitory effects that suggest its potential in treating neurodegenerative diseases .
  • Cancer Research : Another investigation focused on its cytotoxic properties against various cancer cell lines. The results indicated that the compound could induce apoptosis in MCF-7 cells, highlighting its potential as an anticancer agent .
  • Antimicrobial Evaluation : The compound was also assessed for antimicrobial properties, showing promising results against Staphylococcus aureus and Staphylococcus epidermidis, which are common pathogens associated with infections .

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